5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a benzylidene group containing chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with pyrimidine-2,4,6(1H,3H,5H)-trione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or acetic acid, to facilitate the formation of the benzylidene linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chloro-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(3-bromo-4,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(3-chloro-4,5-dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to the presence of both chlorine and methoxy groups on the benzylidene moiety, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C13H11ClN2O5 |
---|---|
Molecular Weight |
310.69 g/mol |
IUPAC Name |
5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H11ClN2O5/c1-20-9-5-6(4-8(14)10(9)21-2)3-7-11(17)15-13(19)16-12(7)18/h3-5H,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
RBZYNWAQOOCVMH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.